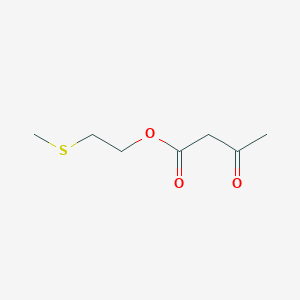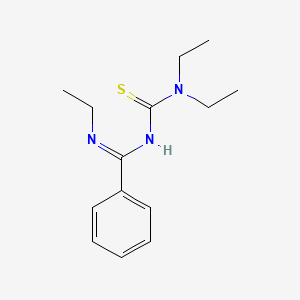![molecular formula C15H14N2S B14350459 N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide CAS No. 90964-41-3](/img/structure/B14350459.png)
N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide is an organic compound that belongs to the class of thioamides It is characterized by the presence of a thioamide group (C=S) attached to a benzene ring, along with a methyl(phenyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide typically involves the condensation of aniline derivatives with benzaldehyde derivatives in the presence of a thioamide source. One common method involves the reaction of N-methylaniline with benzaldehyde in the presence of ammonium thiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
N-{(E)-[Methyl(phenyl)amino]methylidene}benzamide: Similar structure but with a carbonyl group (C=O) instead of a thioamide group (C=S).
N-{(E)-[Methyl(phenyl)amino]methylidene}benzenesulfonamide: Contains a sulfonamide group (SO₂NH₂) instead of a thioamide group.
Uniqueness
N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thioamide group can participate in unique interactions with biological targets, making this compound a valuable scaffold for drug discovery and development .
Properties
CAS No. |
90964-41-3 |
|---|---|
Molecular Formula |
C15H14N2S |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
N-[(N-methylanilino)methylidene]benzenecarbothioamide |
InChI |
InChI=1S/C15H14N2S/c1-17(14-10-6-3-7-11-14)12-16-15(18)13-8-4-2-5-9-13/h2-12H,1H3 |
InChI Key |
YMKZJHUMVKVLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=NC(=S)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


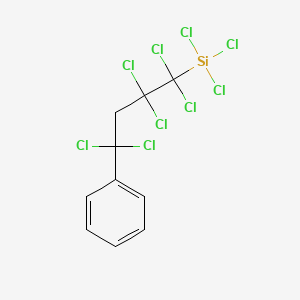
![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)

![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)
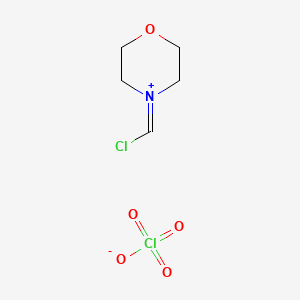
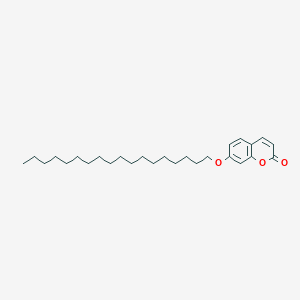
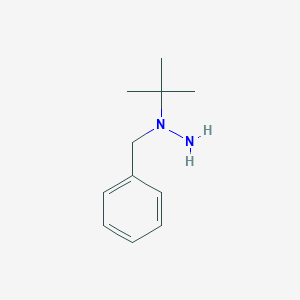
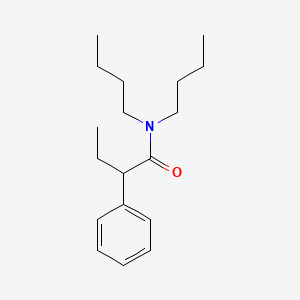
![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)
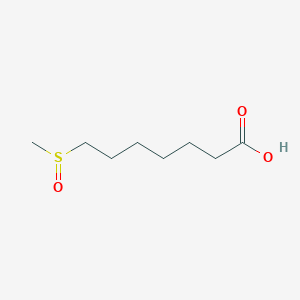
![4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid](/img/structure/B14350438.png)
